molecular formula C9H9NO5 B1316396 Methyl 5-methoxy-2-nitrobenzoate CAS No. 2327-45-9

Methyl 5-methoxy-2-nitrobenzoate

Cat. No.: B1316396
CAS No.: 2327-45-9
M. Wt: 211.17 g/mol
InChI Key: UAPJKEJWOPOJJY-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-nitrobenzoate is an organic compound with the chemical formula C9H9NO5. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a nitro group on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methoxy-2-nitrobenzoate can be synthesized through the nitration of methyl 5-methoxybenzoateThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methoxy-2-nitrobenzoate has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.

Case Study: Apoptosis Induction
A study demonstrated that treatment with this compound led to increased expression of apoptosis-related genes while downregulating genes associated with the M phase of the cell cycle. This suggests a targeted mechanism that could be exploited for therapeutic purposes .

Activity TypeDescriptionReferences
Apoptosis InductionInduces cell death in cancer cell lines
Enzyme InteractionPotential interactions with specific enzymes
Antimicrobial PropertiesInvestigated for antimicrobial effects

Agricultural Applications

The compound shows promise as an agricultural chemical, particularly as an insect repellent or antifeedant. Its structural characteristics suggest effectiveness in protecting crops from pests.

Case Study: Antifeedant Activity
Bioassays conducted on various methyl hydroxy-methoxybenzoates, including this compound, revealed promising antifeedant effects against certain insect species. This indicates potential development into a natural pesticide alternative .

Application TypeDescriptionReferences
Insect RepellentEffective against specific pest species
Crop ProtectionPotential use in natural pesticide formulations

Material Science

In material science, this compound can serve as a precursor for synthesizing various polymers and materials due to its reactive functional groups. The compound's ability to undergo substitution reactions allows for the creation of diverse derivatives with tailored properties.

Synthesis and Modification
The compound can be synthesized through nitration of methyl 5-methoxybenzoate, followed by various modifications to enhance its properties for specific applications. This includes reduction reactions to form amino derivatives or oxidation to produce quinones .

Comparison with Related Compounds

This compound can be compared with other nitrobenzoate derivatives to elucidate its unique properties:

Compound NameKey Features
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoateSimilar structure but different functional groups
Methyl 3-hydroxy-4-methoxybenzoateExhibits significant apoptotic activity
Methyl 4-nitrobenzoateBasic structure without additional functional groups

Mechanism of Action

The mechanism of action of methyl 5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modification of cellular pathways. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-2-nitrobenzoate is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in research and industry .

Biological Activity

Methyl 5-methoxy-2-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and associated research findings.

This compound (CAS No. 1146162-38-0) has the molecular formula C10H11NO4C_{10}H_{11}NO_4 and a molecular weight of 211.20 g/mol. The compound features a methoxy group, a nitro group, and a benzoate core, which contribute to its reactivity and biological properties.

Synthesis:
The synthesis typically involves the nitration of methyl 5-methoxybenzoate using nitric acid in the presence of sulfuric acid. The reaction conditions are crucial for obtaining a high yield of the desired nitro derivative.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The biological activity of this compound is attributed to its chemical structure. The nitro group can undergo reduction within biological systems to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the methoxy group may enhance lipophilicity, facilitating cellular uptake.

Comparative Analysis with Similar Compounds

This compound can be compared with other nitrobenzoate derivatives to understand its unique properties:

Compound Biological Activity Unique Features
Methyl 4-nitrobenzoateModerate antimicrobial activityLacks methoxy substitution
Methyl 3-methoxy-4-nitrobenzoateAnticancer activityAdditional methoxy group
This compoundStrong antimicrobial & anticancerOptimal combination of functional groups

Q & A

Q. Basic: What are the standard synthetic protocols for Methyl 5-methoxy-2-nitrobenzoate?

Methodological Answer:
The synthesis typically involves nitration and esterification steps. For example:

Nitration of 5-methoxybenzoic acid derivatives : React 4-(3-chloropropoxy)-5-methoxybenzoic acid with nitric acid under controlled conditions to introduce the nitro group at the 2-position .

Esterification : Treat the intermediate with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester. The reaction is monitored by TLC, and purification is achieved via recrystallization or column chromatography .
Key Characterization : Confirm the product using 1^1H NMR (e.g., δ 3.81 ppm for COOCH3_3) and IR (C=O stretch at ~1705 cm1^{-1}) .

Q. Basic: How is the purity and identity of this compound verified in laboratory settings?

Methodological Answer:

  • Chromatography : Use HPLC or TLC with a mobile phase like ethyl acetate/hexane (1:3) to assess purity .
  • Spectroscopy :
    • 1^1H NMR: Look for aromatic protons (e.g., δ 7.56 ppm for H-C6phenyl) and methoxy groups (δ 3.82 ppm) .
    • IR: Confirm ester (C=O at ~1705 cm1^{-1}) and nitro (asymmetric stretch at ~1520 cm1^{-1}) functional groups .
  • Mass Spectrometry : ESI-MS can detect the molecular ion peak (e.g., m/z 244.2 [M+H]+^+) .

Q. Advanced: How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

Methodological Answer:
Discrepancies often arise due to substituent effects or crystallographic packing.

  • Comparative Analysis : Compare 1^1H and 13^13C NMR shifts with analogs. For example, the methoxy group in this compound appears at δ 3.82 ppm, whereas in 4-methoxy-3-nitrobenzoic acid, it shifts upfield due to electron-withdrawing effects .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX software for refinement (e.g., SHELXL-97 for hydrogen bonding networks, as in ).
  • DFT Calculations : Predict chemical shifts using computational tools to validate experimental data .

Q. Advanced: What strategies optimize the regioselective nitration of 5-methoxybenzoate derivatives?

Methodological Answer:
Regioselectivity is influenced by directing groups and reaction conditions:

  • Electrophilic Aromatic Substitution : The methoxy group directs nitration to the para position. However, steric hindrance from bulky substituents (e.g., 3-chloropropoxy) can shift nitration to the ortho position .
  • Temperature Control : Perform nitration at 0–5°C to minimize side reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butyl or benzyl protecting groups to enhance selectivity .

Q. Advanced: How can this compound serve as a precursor for kinase inhibitors?

Methodological Answer:
This compound is a key intermediate in synthesizing Aurora kinase inhibitors (e.g., ZM-447439) and tyrosine kinase inhibitors (e.g., Dasatinib):

Functionalization : Reduce the nitro group to an amine using H2_2/Pd-C or Na2_2S2_2O4_4, enabling subsequent coupling reactions .

Side Chain Introduction : React the amine with electrophiles (e.g., 3-chloropropanol) to install pharmacophoric groups .

Biological Screening : Test derivatives using kinase inhibition assays (e.g., ATP-binding competition) .

Q. Advanced: What crystallographic techniques are used to analyze this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 294 K reduces thermal motion artifacts .
  • Structure Refinement : Process data with SHELX programs (SHELXL-97 for hydrogen bonding networks, SHELXS-97 for phase determination). Weak C–H···O interactions (2.6–3.1 Å) stabilize the crystal lattice .
  • Validation : Check R-factors (e.g., R1_1 < 0.065) and residual electron density maps for accuracy .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use a fume hood to avoid inhalation of nitro compound vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and collect in chemical waste containers .
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Q. Advanced: How can researchers design analogs of this compound for SAR studies?

Methodological Answer:

  • Markush Structure Analysis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) using combinatorial libraries .
  • Bioisosteric Replacement : Substitute the nitro group with a cyano or sulfonamide group to enhance solubility .
  • Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for structural diversity .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect low-abundance species via high-resolution MS .
  • Limit of Detection (LOD) : Optimize UV wavelength (e.g., 254 nm for nitroaromatics) to achieve LOD < 0.1% .
  • Validation : Follow ICH guidelines for precision (RSD < 2%) and accuracy (recovery 98–102%) .

Q. Advanced: How does steric hindrance influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • Steric Effects : Bulky groups (e.g., 3-chloropropoxy) at the 4-position hinder nucleophilic attack at the nitro-bearing carbon.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance reaction rates .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve accessibility in biphasic systems .

Properties

IUPAC Name

methyl 5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPJKEJWOPOJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507944
Record name Methyl 5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2327-45-9
Record name Methyl 5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methoxy-2-nitro-benzoic acid (2.5 g) was dissolved in N,N-dimethylformamide (compound A′) (40 ml). Potassium carbonate (4.5 g) and methyl iodide (2.5 ml) were added to the solution at room temperature, and the mixture was then stirred at that temperature for 30 min. After the completion of the reaction, distilled water was added thereto at room temperature, and the mixture was then subjected to separatory extraction with ethyl acetate. The organic layer was washed with saturated brine, was dried over sodium sulfate, and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a hexane-acetone system to give 5-methoxy-2-nitrobenzoic acid methyl ester (2.7 g, yield 100%).
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Synthesis routes and methods II

Procedure details

20 g (0.109 mol) of 5-hydroxy-2-nitro-benzoic acid (Example 44a) and 32.7 g (0.247 mol) potassium carbonate are stirred for 15 min in 163 ml of DMF. 23.8 ml (0.383 mol) of methyl iodide are added and the reaction mixture is stirred for 4 h at 75° C. The cold reaction mixture is diluted with water and is extracted with ether. After drying the organic phase with sodium sulfate, the solvent is evaporated to dryness. The residue, a yellow oil, is used in the next step without further purification. HPLC: tret=1.07 min (Grad 1); NMR (DMSO-d6): 8.15/d (1H), 7.29/s (1H), 7.26/d×d (1H), 3.92/s (3H) and 3.85/s (3H).
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20 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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